molecular formula C8H17N B2490452 2-(2,2-Dimethylcyclopropyl)propan-1-amine CAS No. 1524202-77-4

2-(2,2-Dimethylcyclopropyl)propan-1-amine

Cat. No.: B2490452
CAS No.: 1524202-77-4
M. Wt: 127.231
InChI Key: PUMAKTQUMUVBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylcyclopropyl)propan-1-amine is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.231 g/mol. This compound features a cyclopropyl ring substituted with two methyl groups and an amine group attached to a propyl chain. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclopropyl)propan-1-amine typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a suitable amine source under specific conditions. One common method involves the reduction of the corresponding nitrile or amide derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-(2,2-Dimethylcyclopropyl)propan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The cyclopropyl ring’s unique structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Propylamine: A simpler amine with the formula C3H9N, used in various chemical syntheses.

    Isopropylamine: Another amine with a branched structure, used in the production of herbicides and pharmaceuticals.

Uniqueness

2-(2,2-Dimethylcyclopropyl)propan-1-amine stands out due to its cyclopropyl ring, which imparts unique steric and electronic properties. This makes it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals .

Properties

IUPAC Name

2-(2,2-dimethylcyclopropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6(5-9)7-4-8(7,2)3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMAKTQUMUVBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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